molecular formula C11H17N3O4S B2515670 ethyl 1-methyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1260919-79-6

ethyl 1-methyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2515670
CAS No.: 1260919-79-6
M. Wt: 287.33
InChI Key: XRILHYONUWXNSX-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a sulfonylated pyrrolidine moiety at position 3 of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including fungicidal, herbicidal, and enzyme inhibitory properties, often modulated by substituents at positions 1, 3, and 4 of the pyrazole core . The pyrrolidin-1-ylsulfonyl group in this compound introduces a polar, electron-withdrawing substituent, which may influence reactivity, crystallinity, and interactions with biological targets compared to other derivatives.

Properties

IUPAC Name

ethyl 1-methyl-3-pyrrolidin-1-ylsulfonylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-3-18-11(15)9-8-13(2)12-10(9)19(16,17)14-6-4-5-7-14/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRILHYONUWXNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-methyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article explores the synthesis, biological properties, and pharmacological applications of this compound, drawing from various research studies and reviews.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Core : The initial step often includes the condensation of hydrazine derivatives with β-diketones under acidic or basic conditions to form the pyrazole nucleus.
  • Sulfonylation : The introduction of the pyrrolidinylsulfonyl group is achieved through a sulfonylation reaction, where a pyrrolidine derivative reacts with a sulfonyl chloride in the presence of a base.
  • Carboxylation : The final step involves the introduction of the ethyl ester group at the carboxylic acid position, typically via esterification reactions.

Antimicrobial Activity

Pyrazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial strains and fungi. For instance, compounds derived from similar structures have been tested against E. coli, Bacillus subtilis, and Aspergillus niger, displaying promising inhibition rates .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and mediators. Research indicates that modifications in the pyrazole structure can enhance its anti-inflammatory efficacy, making it a candidate for treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, with specific focus on their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds structurally related to this compound have shown inhibitory effects on cancer cell lines by targeting specific pathways such as BRAF(V600E) and EGFR .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly influence their pharmacological properties. For instance, the introduction of different substituents on the pyrrolidine moiety has been correlated with enhanced antimicrobial and anti-inflammatory activities .

Case Studies

Several case studies have documented the biological efficacy of pyrazole derivatives:

  • Antimicrobial Testing : A series of pyrazole compounds were tested against Mycobacterium tuberculosis and showed significant inhibition compared to standard drugs like rifampicin .
  • Anti-inflammatory Efficacy : In vitro studies demonstrated that certain pyrazole derivatives significantly reduced nitric oxide production in LPS-stimulated macrophages, indicating potent anti-inflammatory effects .
  • Anticancer Potential : Research involving BRAF(V600E) inhibitors revealed that specific pyrazole derivatives could effectively suppress tumor cell proliferation in vitro .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives. Ethyl 1-methyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has shown potential against various bacterial strains, making it a candidate for developing new antimicrobial agents. Research indicates that modifications to the pyrazole structure can enhance its efficacy against resistant strains .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, which can be attributed to its ability to inhibit pro-inflammatory cytokines. This makes it a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders. Studies have demonstrated that pyrazole derivatives can significantly reduce inflammation in animal models .

Anticancer Activity

This compound has been investigated for its anticancer properties. Research shows that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have indicated that this compound may affect cell cycle regulation, leading to reduced proliferation of cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces cytokine levels in inflammatory models
AnticancerInduces apoptosis in cancer cell lines

Case Study: Anticancer Evaluation

In a study published in the International Journal of Organic Chemistry, this compound was evaluated for its anticancer effects against human liver cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Researchers have explored various synthetic pathways to optimize yield and purity, which are crucial for subsequent biological testing.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYieldSource
Basic HydrolysisNaOH (2M), EtOH/H<sub>2</sub>O (1:1), reflux, 6h1-Methyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid89%
Acidic HydrolysisHCl (conc.), THF, 80°C, 12hSame as above76%

The ester hydrolysis is critical for further derivatization, such as forming amides or coupling with other pharmacophores.

Sulfonamide Substitution Reactions

The pyrrolidine-bound sulfonyl group participates in nucleophilic substitutions, particularly at the sulfonamide nitrogen.

Alkylation

Reagents : Alkyl halides (e.g., CH<sub>3</sub>I), K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 8h
Product : N-Alkylated sulfonamide derivatives
Yield : 65–78%

Acylation

Reagents : Acetyl chloride, pyridine, RT, 4h
Product : N-Acetylated sulfonamide derivatives
Yield : 82%

Pyrazole Ring Functionalization

The pyrazole ring undergoes electrophilic substitution, primarily at the C5 position.

Nitration

Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C → RT, 3h
Product : 5-Nitro-1-methyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
Yield : 71%

Halogenation

Reagents : NBS (N-bromosuccinimide), AIBN, CCl<sub>4</sub>, reflux, 6h
Product : 5-Bromo derivative
Yield : 68%

Ester Reduction

Reagents : LiAlH<sub>4</sub>, THF, 0°C → RT, 2h
Product : 4-Hydroxymethyl-1-methyl-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole
Yield : 85%

Nitro Group Reduction

Reagents : H<sub>2</sub>/Pd-C, EtOH, RT, 4h
Product : 5-Amino derivative (from nitrated intermediate)
Yield : 90%

Cross-Coupling Reactions

The brominated pyrazole intermediate participates in Suzuki-Miyaura couplings:
Reagents : Arylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°C, 12h
Product : 5-Aryl derivatives
Yield : 55–73%

Comparative Reactivity

Reaction TypeRate (Relative to Parent Compound)Key Factor
Ester Hydrolysis1.0 (Baseline)pH, solvent polarity
Sulfonamide Alkylation0.8Steric hindrance from pyrrolidine
Pyrazole Nitration1.2Electron-withdrawing sulfonyl group

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide ion on the carbonyl carbon, followed by tetrahedral intermediate formation .

  • Sulfonamide Alkylation : The pyrrolidine nitrogen’s lone pair is less accessible due to conjugation with the sulfonyl group, necessitating strong bases like K<sub>2</sub>CO<sub>3</sub> .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Spectral Properties

  • Melting Points: Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit lower melting points (58–60°C for compound 3 in ), while phenyl-substituted analogs show higher values (89–90°C ).
  • NMR Data : The trifluoromethyl group in compound 3 () generates a singlet at δ 8.55 ppm for the pyrazole proton, whereas phenyl-substituted derivatives show aromatic proton signals (δ 7.48–7.95 ppm ). The sulfonyl group in the target compound would likely deshield adjacent protons, shifting NMR signals upfield.

Crystallographic and Molecular Interactions

  • Crystal Packing: The trifluoromethyl derivative in compound 5a () crystallizes in the monoclinic system (space group P21/c), with intermolecular interactions dominated by halogen bonds. The sulfonyl group in the target compound may promote hydrogen bonding, altering crystal packing and stability.

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